tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate: is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl group and the nitroquinoxaline moiety in its structure makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-nitroquinoxaline with tert-butyl 4-piperazinecarboxylate. One common method includes the use of palladium on carbon (Pd/C) as a catalyst in ethanol under hydrogen atmosphere . The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the desired product through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Oxidation: The quinoxaline moiety can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: tert-Butyl 4-(6-aminoquinoxalin-2-yl)piperazine-1-carboxylate.
Substitution: Substituted piperazine derivatives.
Oxidation: Oxidized quinoxaline derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The nitroquinoxaline moiety is known to exhibit significant biological activities, making it a valuable compound for drug discovery and development .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity and biological activities make it a valuable component in the formulation of various products .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the cell. The nitroquinoxaline moiety can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine ring enhances the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Comparison: tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate is unique due to the presence of the nitroquinoxaline moiety, which imparts significant biological activities. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
tert-butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-17(2,3)26-16(23)21-8-6-20(7-9-21)15-11-18-14-10-12(22(24)25)4-5-13(14)19-15/h4-5,10-11H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMCEXBPVQTNQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132884 | |
Record name | 1-Piperazinecarboxylic acid, 4-(6-nitro-2-quinoxalinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-18-3 | |
Record name | 1-Piperazinecarboxylic acid, 4-(6-nitro-2-quinoxalinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-(6-nitro-2-quinoxalinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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